11-[(Dimethylsulfamoyl)amino]undecanoic acid
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Overview
Description
11-[(Dimethylsulfamoyl)amino]undecanoic acid is an organic compound with the molecular formula C13H27NO4S This compound is classified as an amine and a fatty acid derivative It is known for its unique structure, which includes a dimethylsulfamoyl group attached to an amino undecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(Dimethylsulfamoyl)amino]undecanoic acid typically involves multiple steps. One common method starts with the preparation of 11-aminoundecanoic acid, which is then reacted with dimethylsulfamoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
11-[(Dimethylsulfamoyl)amino]undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions often involve solvents like acetonitrile and bases like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
11-[(Dimethylsulfamoyl)amino]undecanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-[(Dimethylsulfamoyl)amino]undecanoic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also disrupt cellular processes by integrating into lipid membranes due to its fatty acid backbone, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
11-Aminoundecanoic acid: A precursor to 11-[(Dimethylsulfamoyl)amino]undecanoic acid, used in the production of Nylon-11.
12-Aminododecanoic acid: Similar structure but with an additional carbon in the chain.
11-Bromoundecanoic acid: Contains a bromine atom instead of the dimethylsulfamoyl group.
Uniqueness
This compound is unique due to its dimethylsulfamoyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H28N2O4S |
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Molecular Weight |
308.44 g/mol |
IUPAC Name |
11-(dimethylsulfamoylamino)undecanoic acid |
InChI |
InChI=1S/C13H28N2O4S/c1-15(2)20(18,19)14-12-10-8-6-4-3-5-7-9-11-13(16)17/h14H,3-12H2,1-2H3,(H,16,17) |
InChI Key |
GIWSDPIPARSHHQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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